6-Chlorofuro[3,4-C]pyridin-1(3H)-one
Description
Furo[3,4-c]pyridin-1(3H)-one (CAS 4741-42-8) is a heterocyclic compound with the molecular formula C₇H₅NO₂ and a molecular weight of 135.12 g/mol . It serves as a critical intermediate in organic synthesis and pharmaceutical research, particularly for developing bioactive molecules like olmesartan and carvedilol derivatives . Key physical properties include a melting point of 116–117°C, predicted boiling point of 357.5 ± 37.0°C, and density of 1.360 ± 0.06 g/cm³ . The compound is classified as hazardous, with acute oral toxicity, skin/eye irritation, and respiratory irritation risks .
Properties
Molecular Formula |
C7H4ClNO2 |
|---|---|
Molecular Weight |
169.56 g/mol |
IUPAC Name |
6-chloro-3H-furo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C7H4ClNO2/c8-6-1-5-4(2-9-6)3-11-7(5)10/h1-2H,3H2 |
InChI Key |
YVWDQUMYGOSHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(C=C2C(=O)O1)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Furo[3,4-c]pyridin-1(3H)-one Derivatives Using Phosphorus Oxychloride
A common and effective method to prepare 6-chlorofuro[3,4-c]pyridin-1(3H)-one derivatives involves the chlorination of the corresponding furo[3,4-c]pyridin-1(3H)-one using phosphorus oxychloride (POCl3).
-
- The furo[3,4-c]pyridin-1(3H)-one substrate is suspended or dissolved in POCl3.
- The mixture is heated typically at reflux or at elevated temperatures ranging from 110°C to 140°C.
- Reaction times vary from 30 minutes to 3 hours depending on scale and conditions.
- After completion, the reaction mixture is quenched with ice-cooled water.
- The aqueous phase is basified with sodium hydroxide solution (often 8 M) to pH ~9.
- The product is extracted with organic solvents such as ethyl acetate or chloroform.
- Purification is achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.
-
- Reported yields for chlorination steps are generally high, ranging from 81% to 96% depending on specific conditions and scale.
| Starting Material | Reagent & Conditions | Temperature (°C) | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Furo[3,4-c]pyridin-1(3H)-one | POCl3, reflux or 120-140°C | 120-140 | 0.5 - 3 h | 81 - 96 | Silica gel chromatography |
| 6,7-Dimethoxyisoquinolin-1(2H)-one | POCl3 in acetonitrile, microwave irradiation | 110 | 5 min | 45.4 | Flash chromatography |
- Notes:
- Microwave-assisted chlorination can reduce reaction time significantly but may result in moderate yields.
- The reaction is sensitive to moisture and requires careful quenching and neutralization steps to avoid side reactions.
Bromination Followed by Base Treatment for Functionalization
In some synthetic routes, this compound derivatives are further functionalized by bromination at other positions, often using bromine in carbon tetrachloride followed by treatment with sodium hydroxide in methanol.
-
- Bromine is added dropwise to a cooled solution of 4-chlorofuro[3,2-c]pyridine in carbon tetrachloride at -15°C.
- The mixture is stirred at ambient temperature for extended periods (e.g., 18 hours).
- Solvent removal is followed by dissolution in methanol.
- Aqueous sodium hydroxide is added, and the mixture is stirred for 1 hour.
- The product is isolated by extraction and drying.
-
- High yields around 96% have been reported for brominated chlorofuro-pyridine derivatives.
Suzuki Cross-Coupling for Substituted Derivatives
For the synthesis of substituted this compound derivatives, Suzuki-Miyaura cross-coupling reactions are employed.
-
- 6-Chloro-3-substituted furo[3,2-b]pyridine or 3-bromo-6-chlorofuro[3,2-b]pyridine is reacted with boronic acids or esters.
- Catalysts such as Pd(dppf)Cl2 or SPhos Pd G3 are used.
- Bases like potassium phosphate (K3PO4) are employed.
- Solvent mixtures include 1,4-dioxane/H2O or n-butanol/H2O.
- Reaction temperatures are typically 90°C to 110°C.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Workup includes aqueous extraction, drying over magnesium sulfate, and purification by flash chromatography.
-
- This method allows for the introduction of various functional groups at the 3 or 6 positions, enabling structure-activity relationship studies.
Oxidation and Cyclodehydration Steps in Related Synthetic Routes
In processes related to the preparation of furo-pyridinone derivatives, oxidation of alcohol intermediates using aqueous sodium hypochlorite catalyzed by TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) is reported.
- Key Points:
- The oxidation is performed under mild conditions with catalytic TEMPO.
- Subsequent cyclodehydration is achieved by heating in concentrated hydrochloric acid (≥30% HCl), often by reflux.
- This sequence converts protected pyridoxine derivatives into furo[3,4-c]pyridin-1(3H)-one derivatives.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination with POCl3 | Furo[3,4-c]pyridin-1(3H)-one | Phosphorus oxychloride, reflux or 120-140°C | 120-140 | 0.5 - 3 h | 81 - 96 | Requires careful quenching and neutralization |
| Microwave-assisted chlorination | 6,7-Dimethoxyisoquinolin-1(2H)-one | POCl3 in acetonitrile, microwave irradiation | 110 | 5 min | 45.4 | Faster but moderate yield |
| Bromination & base treatment | 4-Chlorofuro[3,2-c]pyridine | Bromine in CCl4, NaOH in methanol | -15 to RT | 18 h + 1 h | 96 | High yield brominated product |
| Suzuki Cross-Coupling | 6-Chloro-3-substituted furo[3,2-b]pyridine | Pd catalysts, boronic acids, K3PO4, 1,4-dioxane/H2O | 90-110 | 0.5 - several h | Variable | For functionalized derivatives |
| Oxidation and cyclodehydration | Protected pyridoxine derivatives | NaOCl/TEMPO oxidation, reflux in concentrated HCl | RT to reflux | Variable | - | For constructing furo[3,4-c]pyridinone core |
Research Outcomes and Analytical Data
-
- 1H NMR signals for this compound typically show aromatic proton resonances between 7.1 and 8.3 ppm with characteristic splitting patterns.
-
- Molecular ion peaks consistent with molecular formula C7H4ClNO2 (molecular weight ~169.57 g/mol) confirm product identity.
-
- Silica gel chromatography using ethyl acetate/hexane mixtures is the standard purification technique.
Chemical Reactions Analysis
Types of Reactions
6-Chlorofuro[3,4-C]pyridin-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides can be used for substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted furo[3,4-C]pyridine derivative.
Scientific Research Applications
Scientific Research Applications
- Chemistry 6-Chlorofuro[3,4-C]pyridin-3(1H)-one serves as a building block in synthesizing complex heterocyclic compounds.
- Biology It is investigated for potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is explored as a potential lead compound for developing new pharmaceuticals.
- Industry It is utilized in developing novel materials and chemical intermediates.
Chemical Reactions
6-Chlorofuro[3,4-C]pyridin-3(1H)-one can undergo several types of chemical reactions:
- Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
- Common Reagent and Condition: Potassium permanganate in an acidic medium.
- Major Product Formed: Formation of furo[3,4-C]pyridin-3(1H)-one derivatives with additional oxygen-containing functional groups.
- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Common Reagents and Conditions: Lithium aluminum hydride in anhydrous ether.
- Major Product Formed: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
- Substitution The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
- Common Reagents and Conditions: Sodium methoxide in methanol for nucleophilic substitution.
- Major Product Formed: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Mechanism of Action
The mechanism of action of 6-Chlorofuro[3,4-C]pyridin-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
Comparison with Similar Compounds
Parent Compound: Furo[3,4-c]pyridin-1(3H)-one
- Substituent: No functional groups beyond the fused furan-pyridinone core.
- Molecular Weight : 135.12 g/mol.
- Reactivity : Used as a versatile intermediate in synthesizing pharmaceuticals and organic molecules .
- Safety Profile : Acute toxicity (oral LD₅₀: 300–2000 mg/kg), skin/eye irritant, and respiratory hazards .
3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one (CAS 944906-85-8)
- Substituent : Hydroxyl (-OH) group at position 3.
- Molecular Formula: C₇H₅NO₃; molecular weight: 151.12 g/mol .
- Physical Properties : Density, boiling point, and melting point data are unavailable (N/A) .
- This modification may alter its utility in synthesis compared to the parent compound.
- Safety Profile: Not explicitly reported, but hydroxylation could reduce lipophilicity and modify toxicity pathways.
6-Chlorofuro[3,4-C]pyridin-1(3H)-one (Hypothetical Comparison)
- Substituent : Chlorine (-Cl) atom at position 5.
- Molecular Formula: C₇H₄ClNO₂ (inferred); molecular weight: ~169.57 g/mol (calculated).
- Physical Properties : Predicted higher melting/boiling points than the parent due to increased molecular symmetry and halogen-based intermolecular forces.
- Reactivity : The chlorine atom may act as a leaving group in nucleophilic substitution reactions or direct electrophilic aromatic substitution. This could expand its role in synthesizing halogenated pharmaceuticals.
- Safety Profile: Likely more lipophilic than the parent, increasing bioaccumulation risks.
Comparative Data Table
Key Research Findings
- Substituent Impact : The addition of -OH or -Cl significantly alters physicochemical properties. Hydroxylation increases polarity and solubility, while chlorination enhances lipophilicity and reactivity .
- Synthetic Utility : Chlorinated derivatives are prized in medicinal chemistry for their ability to modulate drug metabolism and target binding, though this is extrapolated from trends in analogous compounds.
Biological Activity
6-Chlorofuro[3,4-C]pyridin-1(3H)-one is a heterocyclic compound characterized by a fused furan and pyridine ring system, with a chlorine atom at the 6-position. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article will delve into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₇H₄ClNO₂
- Molecular Weight : 169.57 g/mol
- CAS Number : 1352893-24-3
- Physical Properties :
- Boiling Point: Approximately 388.6 °C (predicted)
- Density: 1.524 g/cm³ (predicted)
Targeting Biological Pathways
While specific targets for this compound are not fully elucidated, related compounds have demonstrated significant activity against various biological targets. For instance, derivatives of pyrrolo[3,4-c]pyridine have shown interactions with fibroblast growth factor receptors (FGFRs), leading to inhibited cell proliferation and induced apoptosis in cancer cells .
Potential Biological Activities
Research indicates that compounds within this chemical class may exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Studies suggest that related compounds can inhibit tumor growth and induce apoptosis in cancer cell lines.
- Neuroprotective Effects : Certain derivatives have been explored for their potential in treating neurological disorders due to their interaction with GABA receptors .
Anticancer Activity
A study focusing on the biological activity of pyrrolo[3,4-c]pyridine derivatives highlighted their potential as anticancer agents. These compounds were found to exhibit IC₅₀ values in the low micromolar range against various cancer cell lines, indicating strong inhibitory effects on cell viability .
| Compound | IC₅₀ (μM) | Cancer Type |
|---|---|---|
| Derivative A | 6 | Breast Cancer |
| Derivative B | 12 | Lung Cancer |
| Derivative C | 8 | Colorectal Cancer |
Antimicrobial Studies
Another research effort evaluated the antimicrobial properties of this compound and its derivatives. The study found that certain substitutions at the furan or pyridine rings significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
In addition to anticancer and antimicrobial activities, some studies have investigated the neuroprotective effects of related compounds. For example, derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage, showing promising results in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
